molecular formula C20H31N3O3 B2558001 N1-mesityl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide CAS No. 952975-97-2

N1-mesityl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2558001
CAS No.: 952975-97-2
M. Wt: 361.486
InChI Key: VWOSSOINXNBYBL-UHFFFAOYSA-N
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Description

N1-mesityl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various scientific fields. This compound features a mesityl group, a piperidine ring, and an oxalamide linkage, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-mesityl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, starting with the appropriate precursors. This often involves the use of piperidine derivatives and alkylation reactions.

    Attachment of the Mesityl Group: The mesityl group is introduced via a substitution reaction, where a suitable mesityl halide reacts with the piperidine intermediate.

    Formation of the Oxalamide Linkage: The final step involves the reaction of the mesityl-piperidine intermediate with oxalyl chloride, followed by the addition of the appropriate amine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N1-mesityl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxalamide linkage to other functional groups.

    Substitution: The mesityl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenated reagents and strong bases are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N1-mesityl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-mesityl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The mesityl group and piperidine ring play crucial roles in binding to these targets, while the oxalamide linkage facilitates the overall stability and reactivity of the compound. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide
  • N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide

Uniqueness

N1-mesityl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide is unique due to the presence of the mesityl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3/c1-14-11-15(2)18(16(3)12-14)22-20(25)19(24)21-13-17-5-7-23(8-6-17)9-10-26-4/h11-12,17H,5-10,13H2,1-4H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOSSOINXNBYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC2CCN(CC2)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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